molecular formula C15H24ClNO B5158343 N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine

N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine

Cat. No. B5158343
M. Wt: 269.81 g/mol
InChI Key: QJKROKOFYWCBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine, also known as Venlafaxine, is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) that is used in the treatment of depression, anxiety, and other mood disorders. The chemical structure of Venlafaxine is complex, and its synthesis method is equally complex. In

Mechanism of Action

N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine works by blocking the reuptake of serotonin and norepinephrine in the brain, which increases the levels of these neurotransmitters in the synapse. This leads to an increase in mood and a decrease in anxiety and other mood disorders. This compound also has some affinity for dopamine receptors, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can lead to an increase in mood and a decrease in anxiety and other mood disorders. This compound has also been shown to have some effects on dopamine receptors, which may contribute to its antidepressant effects. This compound has been shown to have some cardiovascular effects, including an increase in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied drug with a known mechanism of action, which makes it a useful tool for studying depression, anxiety, and other mood disorders. Another advantage is that it is relatively easy to administer and has a relatively low toxicity profile. One limitation is that it can be difficult to control for individual differences in response to the drug, which can make it difficult to draw conclusions from the data.

Future Directions

There are a number of future directions for research on N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine. One direction is to study its efficacy in the treatment of other medical conditions, such as chronic pain and hot flashes. Another direction is to study its effects on other neurotransmitters and receptors in the brain, such as the glutamate system. Finally, there is a need for more research on the long-term effects of this compound on the brain and body, as well as its potential for abuse and addiction.

Synthesis Methods

The synthesis of N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine involves several steps, including the condensation of 4-chloro-3,5-dimethylphenol with tert-butylamine to form N-(tert-butyl)-4-chloro-3,5-dimethylphenylamine, which is then reacted with epichlorohydrin to form this compound. The synthesis method of this compound is complex and requires careful attention to detail to ensure the purity of the final product.

Scientific Research Applications

N-(tert-butyl)-3-(4-chloro-3,5-dimethylphenoxy)-1-propanamine has been extensively studied for its efficacy in the treatment of depression, anxiety, and other mood disorders. It has also been studied for its potential use in the treatment of chronic pain, hot flashes, and other medical conditions. This compound has been shown to be effective in treating depression and anxiety in clinical trials, and it is one of the most commonly prescribed antidepressants in the world.

properties

IUPAC Name

N-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-2-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO/c1-11-9-13(10-12(2)14(11)16)18-8-6-7-17-15(3,4)5/h9-10,17H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKROKOFYWCBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCCNC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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